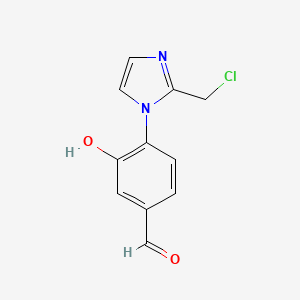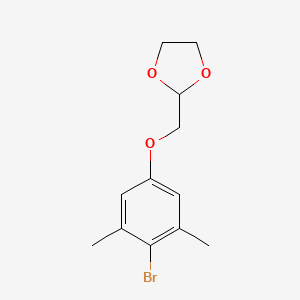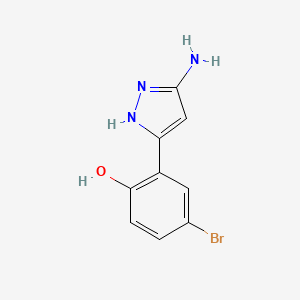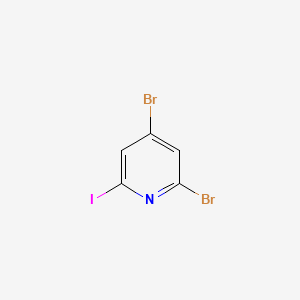
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . This compound is part of the nicotinic acid derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the tetrahydrofuran-3-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydrofuran-3-yl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
5-Bromo-6-((tetrahydrofuran-3-yl)oxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
6-((tetrahydrofuran-3-yl)oxy)nicotinic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-6-methoxynicotinic acid: Contains a methoxy group instead of the tetrahydrofuran-3-yl group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H10BrNO4 |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
5-bromo-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14) |
Clave InChI |
YYCPFLIRHGSQMA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=C(C=C(C=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)

